2,2'-(1,3-phenylene)diethanol
Overview
Description
2,2'-(1,3-phenylene)diethanol is an organic compound with the chemical formula C10H14O2. It is a colorless liquid that is often used in various chemical and industrial applications. This compound is known for its versatility and is utilized in the synthesis of various other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2'-(1,3-phenylene)diethanol can be synthesized through several methods. One common method involves the acid-catalyzed addition of styrene, followed by hydrogenation and acid-catalyzed epoxidation reactions . The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2'-(1,3-phenylene)diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
2,2'-(1,3-phenylene)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of dyes, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2'-(1,3-phenylene)diethanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: This compound has a similar structure but with a phenoxy group instead of a hydroxyethyl group.
2-Phenoxyethanol: Another similar compound with a phenoxy group attached to the ethanol backbone.
2-Thiopheneethanol: This compound has a thiophene ring instead of a benzene ring.
Uniqueness
2,2'-(1,3-phenylene)diethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its hydroxyl group provides versatility in chemical synthesis, making it a valuable intermediate in the production of various organic compounds.
Properties
IUPAC Name |
2-[3-(2-hydroxyethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8,11-12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAJCGCGWQKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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